Benzoic acid, 3,5-bis(1,1-dimethylethyl)-4-methoxy-, methyl ester
Description
Chemical Structure and Properties Benzoic acid, 3,5-bis(1,1-dimethylethyl)-4-methoxy-, methyl ester (CAS: Not explicitly provided in evidence) is a synthetic aromatic ester derivative. Its structure features a benzoic acid backbone substituted with two tert-butyl groups at the 3- and 5-positions, a methoxy group at the 4-position, and a methyl ester at the carboxylic acid group. Key properties include:
- Molecular formula: Presumed to be C₁₆H₂₄O₃ (based on structural analogs).
- Molecular weight: ~264.36 g/mol (estimated from similar compounds).
- Key functional groups: Methoxy (-OCH₃), tert-butyl (bulk substituents), and methyl ester (-COOCH₃).
The methoxy group likely enhances oxidative stability compared to hydroxy derivatives but reduces antioxidant activity due to lower hydrogen-donating capacity.
Properties
CAS No. |
115126-97-1 |
|---|---|
Molecular Formula |
C17H26O3 |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
methyl 3,5-ditert-butyl-4-methoxybenzoate |
InChI |
InChI=1S/C17H26O3/c1-16(2,3)12-9-11(15(18)20-8)10-13(14(12)19-7)17(4,5)6/h9-10H,1-8H3 |
InChI Key |
CQHWTFRZWJFWEH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of Methyl 3,5-Di-tert-butyl-4-hydroxybenzoate
The esterification step is adapted from CN106349066A , which details a high-yield, solvent-efficient method:
This method avoids toxic solvents (e.g., benzene) and achieves near-quantitative conversion due to methanol’s dual role as reactant and solvent. The use of sodium methoxide minimizes side reactions, while p-toluenesulfonic acid offers a cost-effective alternative for industrial applications.
| Parameter | Conditions |
|---|---|
| Reactants | Methyl 4-methoxybenzoate (1.0 mol), tert-butyl chloride (2.2 mol) |
| Catalyst | AlCl₃ (2.5 mol) |
| Solvent | Dichloromethane |
| Temperature | 0°C → room temperature, 24 hours |
| Workup | Hydrolysis, neutralization, extraction |
| Yield | 40–55% (estimated) |
Challenges :
-
The electron-withdrawing ester group deactivates the aromatic ring, necessitating vigorous conditions.
-
Regioselectivity: The methoxy group (para to the ester) directs tert-butyl groups to ortho positions, but steric clashes may reduce efficiency.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Two-Step (Esterification + Methylation) | High purity, scalable, uses mild conditions | Requires handling toxic methylating agents | 76.9% (Step 1) |
| Direct Friedel-Crafts | Fewer steps | Low yield, regioselectivity issues | 40–55% |
Industrial and Environmental Considerations
The two-step method is favored for industrial applications due to its reproducibility and minimal waste . By contrast, Friedel-Crafts alkylation generates stoichiometric amounts of AlCl₃ waste, complicating disposal. Recent advances in flow chemistry could enhance the scalability of both routes by improving heat and mass transfer.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 3,5-bis(1,1-dimethylethyl)-4-methoxy-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or other nucleophiles.
Major Products Formed
Oxidation: 3,5-bis(1,1-dimethylethyl)-4-methoxybenzoic acid.
Reduction: 3,5-bis(1,1-dimethylethyl)-4-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Applications Overview
The compound's applications can be categorized into several key areas:
Materials Science
Benzoic acid derivatives are widely used as additives in polymer formulations to enhance thermal stability and act as antioxidants. The bulky tert-butyl groups in this compound contribute to its effectiveness in these roles.
| Application | Description |
|---|---|
| Antioxidant | Prevents oxidative degradation in polymers. |
| Stabilizer | Enhances thermal stability in high-temperature applications. |
Pharmaceuticals
Research indicates potential biological activities associated with this compound. Its derivatives have been studied for their anticancer properties and other therapeutic effects.
| Study | Findings |
|---|---|
| Güzel-Akdemir et al. (2021) | Investigated derivatives of benzoic acid for anticancer activity against various cell lines. |
Food Preservation
Benzoic acid compounds are often utilized as preservatives due to their antimicrobial properties. This specific methyl ester form may enhance the efficacy of traditional benzoates.
| Application | Mechanism |
|---|---|
| Preservative | Inhibits the growth of molds and yeasts in food products. |
Case Study 1: Antioxidant Properties
A study demonstrated that benzoic acid derivatives, including methyl 3,5-di-tert-butyl-4-methoxybenzoate, showed significant antioxidant activity in polymer matrices. The presence of the tert-butyl groups was crucial for enhancing the thermal stability of the materials.
Case Study 2: Anticancer Activity
Research published in the Journal of Research in Pharmacy explored the anticancer potential of various benzoic acid derivatives. The study highlighted that modifications to the benzoate structure could lead to increased potency against specific cancer cell lines.
Mechanism of Action
The mechanism of action of benzoic acid, 3,5-bis(1,1-dimethylethyl)-4-methoxy-, methyl ester involves its interaction with specific molecular targets. For instance, its antioxidant properties are attributed to the ability to scavenge free radicals and inhibit oxidative stress pathways. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The compound is compared to three primary analogs (Table 1):
Key Structural and Functional Differences:
Backbone Variation: Benzoic acid derivatives (e.g., target compound) have a shorter carboxylic acid chain directly attached to the benzene ring. Benzenepropanoic acid derivatives feature a three-carbon propanoic acid chain, increasing molecular weight and lipophilicity.
Substituent Effects :
- 4-Hydroxy vs. 4-Methoxy : Hydroxy groups enable hydrogen bonding and radical scavenging (critical for antioxidants), while methoxy groups enhance stability but reduce reactivity .
- Ester Chain Length : Methyl esters (e.g., C₁₆H₂₄O₃) are volatile and suitable for food/biological applications. Longer esters (e.g., octadecyl) improve polymer compatibility .
Benzoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, methyl ester (Hydroxy Analogs):
- Antioxidant Activity: Widely used in food preservation and plastics to inhibit lipid oxidation due to phenolic -OH groups .
- Antimicrobial Properties : Effective against fungi and bacteria in termite fungus combs and seaweed extracts .
- Natural Occurrence : Detected in brown algae (Sargassum spp.) and termite nests, suggesting ecological roles .
Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, octadecyl ester:
- Polymer Additive : Long alkyl chain enhances compatibility with low-density polyethylene (LDPE), reducing migration into food simulants .
Target Methoxy Compound (Inferred Properties):
- Stability Over Activity : The methoxy group likely reduces antioxidant efficacy but improves resistance to oxidation, making it suitable for high-temperature industrial processes.
Physicochemical Properties
| Property | Target Methoxy Compound | Hydroxy Methyl Ester | Octadecyl Ester |
|---|---|---|---|
| Volatility | Moderate | Moderate | Low |
| Solubility | Low in water, high in organics | Similar to methoxy | Insoluble in water |
| Thermal Stability | High | Moderate | High |
| Bioavailability | Limited (inferred) | High (natural sources) | Low (polymer-bound) |
Biological Activity
Benzoic acid, 3,5-bis(1,1-dimethylethyl)-4-methoxy-, methyl ester, also known as methyl 3,5-di-tert-butyl-4-hydroxybenzoate, is a compound with notable biological activities. This article explores its chemical properties, biological effects, and potential applications based on various studies and research findings.
- Molecular Formula : C₁₆H₂₄O₃
- Molecular Weight : 264.36 g/mol
- CAS Registry Number : 2511-22-0
- IUPAC Name : this compound
Antioxidant Properties
Research indicates that benzoic acid derivatives exhibit significant antioxidant activity. The compound has been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. In a study examining various benzoic acid derivatives, it was found that methyl esters of substituted phenols demonstrated enhanced antioxidant capabilities compared to their non-methylated counterparts .
Antibacterial Activity
Several studies have investigated the antibacterial properties of benzoic acid derivatives. A notable study utilized the Kirby-Bauer method to assess the antibacterial activity of various compounds derived from marine sources, revealing that certain derivatives of benzoic acid exhibited promising antibacterial effects against multiple strains of bacteria .
Anti-inflammatory Effects
The anti-inflammatory potential of benzoic acid derivatives has also been documented. Specifically, compounds similar to methyl 3,5-di-tert-butyl-4-hydroxybenzoate have been shown to inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This suggests a mechanism through which these compounds may exert protective effects against inflammation-related conditions .
Anticancer Activity
Research into the anticancer properties of benzoic acid derivatives has yielded promising results. For instance, a derivative known as 4-hydroxy-3-methoxybenzoic acid methyl ester (HMBME) was found to inhibit the proliferation of prostate cancer cells by targeting critical survival pathways involving Akt and NFκB signaling . The study highlighted that HMBME induced apoptosis in cancer cells and reduced the levels of phosphorylated Akt, indicating its potential as a therapeutic agent in cancer management.
Data Table: Summary of Biological Activities
Case Studies
-
Antioxidant Study :
A comparative analysis of various benzoic acid derivatives showed that those with methoxy groups exhibited significantly higher antioxidant activity than their counterparts without these substitutions. This finding underscores the importance of structural modifications in enhancing biological efficacy. -
Antibacterial Research :
A recent study focused on marine-derived compounds revealed that methyl esters of benzoic acids demonstrated remarkable antibacterial properties against resistant bacterial strains. The study emphasized the potential for these compounds in developing new antimicrobial agents. -
Cancer Cell Proliferation :
In vitro experiments with HMBME indicated a marked reduction in cell viability among prostate cancer cells treated with the compound. The mechanism was linked to the inhibition of key survival pathways that are often exploited by cancer cells for growth and proliferation.
Q & A
(Basic) What analytical methods are recommended for identifying and quantifying this compound in complex matrices?
Methodological Answer:
Gas chromatography-mass spectrometry (GC-MS) is the primary method for identification and quantification. Key parameters include:
- Column: Non-polar stationary phase (e.g., DB-5MS, 30 m × 0.25 mm ID).
- Retention Time: Cross-reference with standards (e.g., 18.47 min for hydroxy-analogues in sludge samples ).
- Mass Fragmentation: Monitor characteristic ions (e.g., m/z 250 for the parent ion and tert-butyl fragment ions).
For quantification in polymers, methanol extraction followed by GC-MS with internal calibration (e.g., hexanedioic acid ethyl methyl ester as a comparator) is effective .
(Basic) What synthetic routes are available for laboratory-scale synthesis?
Methodological Answer:
- Esterification: React 3,5-di-tert-butyl-4-methoxybenzoic acid with methanol using acid catalysis (e.g., H₂SO₄) under reflux.
- Protection-Deprotection: Introduce the methoxy group via methyl protection of a phenolic precursor, followed by esterification.
- Grignard Reagents: Use tmp₂Mg·2LiCl to activate weakly reactive aromatic intermediates, as demonstrated in analogous ester syntheses .
Key Consideration: Purify via silica gel chromatography (hexane:ethyl acetate = 9:1) and confirm purity via HPLC (>95%) .
(Advanced) How does the 4-methoxy group influence antioxidant efficacy compared to hydroxy analogues?
Methodological Answer:
- Assay Design: Compare radical scavenging activity (e.g., DPPH assay) between methoxy and hydroxy derivatives.
- Results: Hydroxy analogues (e.g., benzenepropanoic acid methyl ester) show higher antioxidant activity due to phenolic -OH donating protons (IC₅₀ ~ 12 µM), while methoxy derivatives may exhibit reduced efficacy due to electron-donating methoxy groups .
- Computational Support: Perform DFT calculations to compare H-atom transfer (HAT) and single-electron transfer (SET) mechanisms .
(Advanced) What methodologies assess environmental persistence and degradation pathways?
Methodological Answer:
- Simulated Environmental Exposure: Incubate the compound in aqueous matrices (pH 7–9) at 25–40°C and analyze degradation via LC-MS/MS.
- Key Degradation Products: Monitor demethylation (to hydroxy derivatives) and ester hydrolysis (to carboxylic acid).
- Case Study: In recycled LDPE, methanolic extraction and GC-MS revealed residual ester concentrations (0.09–5.33 mg/g), suggesting slow environmental breakdown .
(Basic) What spectroscopic data are critical for structural confirmation?
Methodological Answer:
- IR Spectroscopy: Peaks at 1720 cm⁻¹ (ester C=O) and 1260 cm⁻¹ (methoxy C-O) .
- NMR:
- High-Resolution MS: Confirm molecular ion [M+H]⁺ at m/z 265.18 .
(Advanced) How can researchers resolve bioactivity discrepancies across studies?
Methodological Answer:
- Standardization: Use identical microbial strains (e.g., E. coli ATCC 25922) and assay conditions (e.g., broth microdilution) for antimicrobial tests.
- Purity Control: Ensure >98% purity (via HPLC) to exclude confounding effects from impurities.
- Meta-Analysis: Compare data from plant extracts (e.g., 1.16% concentration in fungus comb extracts ) vs. synthetic standards to contextualize efficacy thresholds .
(Advanced) What are the thermal stability profiles of this compound in polymer matrices?
Methodological Answer:
- TGA Analysis: Conduct thermogravimetric analysis (heating rate 10°C/min, N₂ atmosphere).
- Results: Hydroxy-analogues degrade at 250–300°C ; methoxy derivatives may show higher stability due to reduced oxidative susceptibility.
- Application Note: In LDPE, the compound remains stable at processing temperatures (<200°C), making it suitable as a polymer additive .
(Basic) How is this compound detected in biological samples?
Methodological Answer:
- Extraction: Use n-hexane or ethyl acetate for lipophilic matrices.
- LC-MS/MS: Employ a C18 column (e.g., Zorbax Eclipse) with mobile phase (acetonitrile:0.1% formic acid) and MRM transitions for enhanced sensitivity .
- Validation: Include spike-recovery tests (85–110%) to confirm method accuracy in complex biological fluids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
